trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride
Description
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride (CAS: 1392804-19-1) is a cyclobutane-derived compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 . It features a cyclobutane ring substituted with a methyl ester group, two methyl groups at the 2-position, and an amino group at the 3-position in a trans-configuration. The compound is primarily utilized in pharmaceutical research, particularly in the synthesis of small-molecule drugs targeting metabolic or neurological disorders.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m0./s1 |
InChI Key |
YNGIJCQPNBJXTP-RIHPBJNCSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1N)C(=O)OC)C.Cl |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride typically involves multiple steps:
Cyclobutane Ring Formation: The initial step often involves the formation of the cyclobutane ring through a .
Esterification: The ester group is introduced via esterification, where the carboxylic acid derivative of the cyclobutane is reacted with methanol.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride undergoes various chemical reactions:
Scientific Research Applications
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Comparisons
Cis-Isomer (cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Key Features: This compound (synthesized in Reference Example 87) replaces the 3-amino and 2,2-dimethyl groups with a single methylamino group at the 1-position.
- Synthesis : Achieved via sodium hydride-mediated methylation of a tert-butoxycarbonyl-protected precursor, yielding 100% purity after silica gel chromatography .
Metcaraphen Hydrochloride
- Structure: A cyclopentane derivative (C₂₀H₃₁NO₂·HCl) with a 3,4-dimethylphenyl group and diethylaminoethyl ester. The larger ring size (cyclopentane vs. cyclobutane) and aromatic substituents suggest enhanced lipophilicity and longer metabolic half-life compared to the trans-methyl compound .
Physicochemical Properties
Pharmacological and Industrial Relevance
- trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: Limited pharmacological data are available, but its rigid cyclobutane scaffold may favor selective receptor interactions. Potential applications in CNS drug development are hypothesized .
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: High synthetic yield (100%) makes it industrially viable for large-scale production .
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